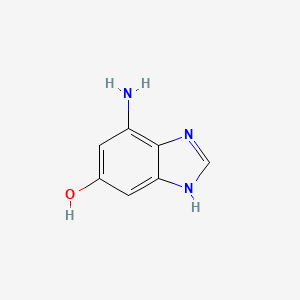
5-Benzimidazolol,7-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzimidazolol,7-amino- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself consists of a benzene ring fused to an imidazole ring. The compound 5-Benzimidazolol,7-amino- is characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 5th position on the benzimidazole ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzimidazolol,7-amino- can be achieved through various methods. One common approach involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 1,2-phenylenediamine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like polyphosphoric acid can yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that ensure high yields and purity. One-pot synthesis methods have been developed to streamline the production process. For example, the use of HBTU-promoted methodologies allows for the efficient conversion of carboxylic acids into benzimidazole derivatives in a single step .
Chemical Reactions Analysis
Types of Reactions
5-Benzimidazolol,7-amino- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzimidazole derivatives, while substitution reactions can produce various substituted benzimidazoles .
Scientific Research Applications
5-Benzimidazolol,7-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antiviral activities, making it useful in the development of new drugs.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: It is used in the production of corrosion inhibitors and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Benzimidazolol,7-amino- involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Similar in structure but lacks the hydroxyl group at the 5th position.
5-Nitrobenzimidazole: Contains a nitro group instead of an amino group at the 7th position.
6-Cyanobenzimidazole: Features a cyano group at the 6th position .
Uniqueness
5-Benzimidazolol,7-amino- is unique due to the presence of both an amino group at the 7th position and a hydroxyl group at the 5th position. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzimidazole derivatives .
Properties
CAS No. |
100868-27-7 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.153 |
IUPAC Name |
7-amino-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,8H2,(H,9,10) |
InChI Key |
WPIVJWHQABZNRA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1N)N=CN2)O |
Synonyms |
5-Benzimidazolol,7-amino-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















